N-(3-acetylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and a piperidine carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Acetylphenyl Intermediate: This involves the acetylation of a phenyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl compound, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Carboxamide: This involves the reaction of piperidine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and automated reaction systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but differs in the rest of the structure.
3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Contains a chlorophenyl group and a different aromatic substituent.
Uniqueness
N-(3-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23ClN2O4S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4S/c1-15(25)18-3-2-4-20(13-18)23-21(26)17-9-11-24(12-10-17)29(27,28)14-16-5-7-19(22)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,23,26) |
InChI Key |
PSXLMTPJBDEXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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